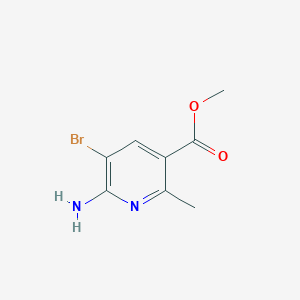

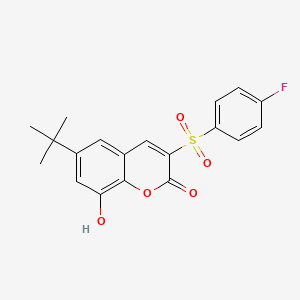

![molecular formula C13H10ClN3 B2765602 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine CAS No. 338415-10-4](/img/structure/B2765602.png)

3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine is a biochemical used for proteomics research . It has a molecular formula of C13H10ClN3 and a molecular weight of 243.7 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine, can be achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine is characterized by a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions for functionalization . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine include a molecular formula of C13H10ClN3 and a molecular weight of 243.7 . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications

Synthesis and Biological Applications

Imidazo[1,2-a]pyridine derivatives have been synthesized and studied for their biological activities. For instance, derivatives synthesized from multi-step reactions have demonstrated antimicrobial properties against both bacterial and fungal infections. Such studies underline the potential of imidazo[1,2-a]pyridine compounds in developing new antimicrobial agents (Ladani et al., 2009).

Corrosion Inhibition

Imidazo[1,2-a]pyridine derivatives have also been evaluated for their performance as corrosion inhibitors. These compounds have shown high efficacy in protecting mild steel against corrosion in acidic environments. Such studies are crucial for industrial applications where corrosion resistance is paramount (Saady et al., 2021).

Fluorescent Probes

Certain imidazo[1,2-a]pyridine derivatives have been identified as efficient fluorescent probes for mercury ion detection. This application is particularly relevant for environmental monitoring and the development of sensitive detection methods for heavy metals (Shao et al., 2011).

Anticholinesterase Potential

Investigations into the anticholinesterase potential of imidazo[1,2-a]pyridine analogues have been conducted. These compounds show promise in treating conditions related to heart and circulatory failures. The study of their structural characteristics and inhibitory effects could pave the way for new pharmaceutical developments (Kwong et al., 2019).

Luminescence and Photophysical Properties

Imidazo[1,2-a]pyridine compounds have been explored for their photophysical properties, demonstrating potential as luminescent materials. Their unique emission characteristics could be harnessed in developing new materials for optoelectronic applications (Stasyuk et al., 2012).

Mechanism of Action

While the specific mechanism of action for 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine is not mentioned in the search results, imidazo[1,2-a]pyridines in general have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . They have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Future Directions

The future directions for the research and application of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of its bioactivity could lead to the development of new drugs .

properties

IUPAC Name |

3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-10-5-3-9(4-6-10)12-8-16-13-11(15)2-1-7-17(12)13/h1-8H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBJYIVBMSSSNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorobenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2765522.png)

![[4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2765534.png)

![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765535.png)

![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2765537.png)

![Methyl 2-({1-[4-(dimethylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoate](/img/structure/B2765539.png)

![ethyl 4-[({3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2765540.png)